4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde
Description
Core Structural Features
The molecule consists of three distinct domains:
- Benzaldehyde backbone : A para-substituted aromatic ring terminated by an aldehyde group (-CHO) at position 1.
- Butoxy linker : A four-carbon alkyl chain connecting the benzene ring to the piperazine moiety via an ether oxygen at position 4.
- 4-Methylpiperazine substituent : A six-membered heterocyclic ring containing two nitrogen atoms, with a methyl group at the N1 position.
The molecular formula C₁₆H₂₄N₂O₂ (MW 276.37 g/mol) confirms this architecture. Key bond lengths and angles derived from density functional theory (DFT) calculations include:
- C7-O8 (ether): 1.414 Å
- N11-C12 (piperazine): 1.464 Å
- Aldehyde C=O: 1.227 Å
Table 1: Critical Functional Groups and Their Properties
| Group | Role | Electronic Effects |
|---|---|---|
| Aldehyde | Electrophilic site | Withdraws electron density via resonance |
| Ether oxygen | Hydrogen bond acceptor | Stabilizes extended conformations |
| Piperazine | Hydrogen bond donor/acceptor | Enhances water solubility |
The methyl group on the piperazine nitrogen introduces steric hindrance, limiting rotational freedom about the N-C bond while increasing lipophilicity (calculated logP = 1.8).
Electronic Distribution
Natural bond orbital (NBO) analysis reveals significant charge polarization:
- Aldehyde carbon: δ+ = 0.52
- Piperazine N1: δ- = -0.31
- Ether oxygen: δ- = -0.45
This polarization facilitates intermolecular interactions, particularly with protein targets containing aromatic residues or acidic protons.
Structure
3D Structure
Properties
CAS No. |
919088-63-4 |
|---|---|
Molecular Formula |
C16H24N2O2 |
Molecular Weight |
276.37 g/mol |
IUPAC Name |
4-[4-(4-methylpiperazin-1-yl)butoxy]benzaldehyde |
InChI |
InChI=1S/C16H24N2O2/c1-17-9-11-18(12-10-17)8-2-3-13-20-16-6-4-15(14-19)5-7-16/h4-7,14H,2-3,8-13H2,1H3 |
InChI Key |
WFNABXNQTTUSHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCOC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde typically involves the following steps:
Formation of the piperazine derivative: The initial step involves the reaction of piperazine with methyl iodide to form 4-methylpiperazine.
Attachment of the butoxy chain: The next step involves the reaction of 4-methylpiperazine with 1-bromobutane to form 4-(4-methylpiperazin-1-yl)butane.
Formation of the benzaldehyde derivative: Finally, the compound is synthesized by reacting 4-(4-methylpiperazin-1-yl)butane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzoic acid.
Reduction: 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde includes a benzaldehyde moiety linked to a 4-methylpiperazine group through a butoxy chain. This configuration allows for interactions with various biological targets, making it a candidate for drug development.
The compound exhibits a range of biological activities, primarily due to its interaction with neurotransmitter systems and potential as a pharmacological agent.
Neuropharmacological Effects
Research indicates that compounds structurally related to this compound can act as agonists or antagonists at various receptor sites, including serotonin and dopamine receptors. These interactions suggest potential applications in treating neurological disorders such as anxiety, depression, and schizophrenia .
Anticancer Properties
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. The piperazine moiety is particularly noted for enhancing selectivity towards certain cancer types, making it a valuable scaffold in the design of targeted cancer therapies .
Therapeutic Applications
The therapeutic potential of this compound spans several areas:
Treatment of Neurological Disorders
Given its activity on neurotransmitter receptors, this compound could be developed into treatments for various neurological conditions. Its ability to modulate receptor activity positions it as a candidate for further exploration in drug discovery aimed at conditions like Alzheimer's disease and other cognitive impairments .
Antidepressant and Anxiolytic Effects
The structural features of this compound suggest it may have anxiolytic and antidepressant effects, similar to other piperazine derivatives. Research into its efficacy in animal models could pave the way for clinical applications in mood disorders .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring and the aldehyde group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Chain Length : Increasing alkoxy chain length (C4 to C6) correlates with reduced yields in some cases (e.g., 11% for pentoxy in compound 3f ).
- Linker Type : Methylene-linked analogs (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde) require distinct synthetic routes, such as reductive amination, and exhibit moderate yields (35%) .
- Solvent Effects : Reactions using DCM/MeOH with Et3N as a base show yield variations (11–48%) depending on solvent ratios .
Physicochemical Properties
- Physical State : Derivatives with shorter chains (C4–C5) often exist as oils (e.g., compound 3a ), whereas longer chains or solid intermediates (e.g., compound 3e ) form crystalline solids.
- Melting Points : Methylene-linked analogs (e.g., IVb in ) exhibit higher melting points (249–252°C) due to stronger intermolecular forces .
- Spectroscopic Data : All compounds are validated via ¹H/¹³C-NMR and HRMS, with distinct shifts for the aldehyde proton (δ 9.8–10.2 ppm) and piperazine carbons (δ 45–60 ppm) .
Biological Activity
4-[4-(4-Methylpiperazin-1-yl)butoxy]benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a butoxy group linked to a 4-methylpiperazine. This structural configuration is significant for its interaction with various biological targets.
Anticancer Properties
Research indicates that compounds containing piperazine derivatives often exhibit anticancer properties. The presence of the piperazine ring in this compound may enhance its ability to inhibit certain kinases involved in cancer progression.
- Mechanism of Action : The compound is hypothesized to interact with specific kinase pathways, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that similar benzaldehyde derivatives can inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Inhibition of Kinase Activity
The compound's structure suggests it may serve as a small molecule inhibitor targeting kinases. Kinase inhibitors are crucial in cancer therapy due to their role in modulating signaling pathways that control cell growth and survival.
- Case Study : In a recent study, derivatives of benzaldehyde were evaluated for their inhibitory effects on receptor tyrosine kinases. Compounds with similar structures demonstrated sub-micromolar activity against FGFR1, highlighting the potential of this compound as a candidate for further development .
Antifungal Activity
Benzaldehyde derivatives have also been studied for their antifungal properties. The ability to disrupt cellular antioxidation systems presents a promising avenue for combating drug-resistant fungal strains.
- Research Findings : A study focusing on redox-active benzaldehydes indicated that these compounds could effectively target cellular antioxidation mechanisms in fungi, leading to increased susceptibility to treatment .
Table of Biological Activities
Q & A
Q. What role does the compound play in synthesizing metal-organic frameworks (MOFs) for drug delivery?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
